2-氯-5-氟嘧啶

描述

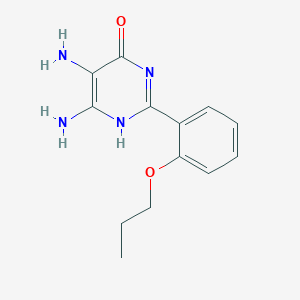

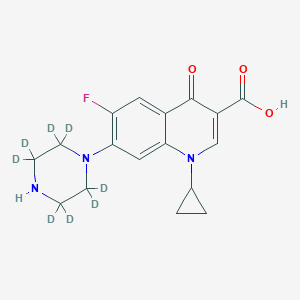

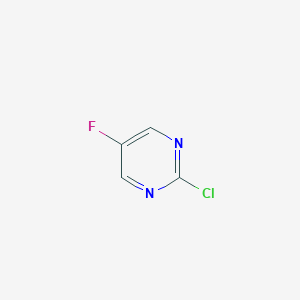

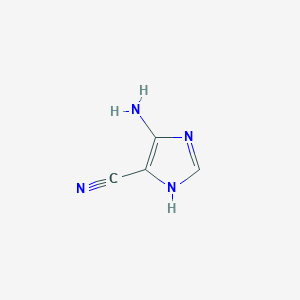

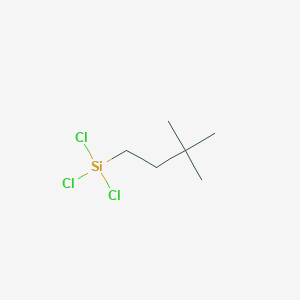

2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine building block . It is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position .

Synthesis Analysis

2-Chloro-5-fluoropyrimidine is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It can be synthesized by adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoropyrimidine is C4H2ClFN2 . It has a molecular weight of 132.52 g/mol .

Chemical Reactions Analysis

With two nitrogens in the ring, 5-fluoro-2-chloropyrimidine is π electron deficient which facilitates nucleophilic aromatic substitution . It is also used to synthesize ligands for iridium complexes .

Physical And Chemical Properties Analysis

2-Chloro-5-fluoropyrimidine has a boiling point of 172 – 174 °C at 760 mmHg and a relative density of 1.073 g/mL at 25 °C . It appears as a colourless liquid .

科学研究应用

Anticancer Agents Synthesis

2-Chloro-5-fluoropyrimidine: is a precursor in the synthesis of 2,4-disubstituted-5-fluoropyrimidines , which are biologically active molecules. These molecules are integral in the composition of anticancer agents, such as 5-fluorouracil . 5-Fluorouracil is a widely used chemotherapeutic agent that works by inhibiting the enzyme thymidylate synthase, leading to DNA damage in rapidly dividing cancer cells.

P2X7 Receptor Antagonists

This compound serves as an intermediate in the creation of benzamide scaffolds . These scaffolds are potent antagonists against P2X7 receptors . P2X7 receptors are significant in the field of neurology and immunology as they are involved in inflammation and pain signaling pathways.

JAK2 Kinase Inhibitors

2-Chloro-5-fluoropyrimidine: is used to synthesize key intermediates like 5-fluoro-2-cyano pyrimidine . This intermediate is crucial for developing inhibitors against the JAK2 kinase , which are important in treating myeloproliferative disorders due to their role in signal transduction pathways.

Fluorinated Pyrimidine Derivatives

The compound is utilized to prepare various fluorinated pyrimidine derivatives . These derivatives are important in medicinal chemistry due to their pharmacological properties, including antiviral, antitumor, and antibacterial activities .

Nucleoside Analogues

It acts as a starting material for the preparation of nucleoside analogues . These analogues are structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA, and are used to treat viral infections and cancer .

Fluorine-Containing Pharmaceuticals

Lastly, 2-Chloro-5-fluoropyrimidine is instrumental in the production of various fluorine-containing pharmaceuticals. The presence of fluorine in pharmaceuticals can greatly affect their metabolic stability, binding affinity, and membrane permeability.

Each application mentioned above represents a unique field where 2-Chloro-5-fluoropyrimidine plays a crucial role. Its versatility in the synthesis of various biologically active compounds makes it a valuable asset in scientific research and pharmaceutical development. The information provided is based on the latest available data and research findings .

安全和危害

未来方向

2-Chloro-5-fluoropyrimidine is used in the synthesis of various pharmaceuticals and is a key component in the development of new drugs . It is also used in the synthesis of ligands for iridium complexes, which show great external quantum efficiency exceeding 29.5% . This suggests potential applications in the field of optoelectronics.

作用机制

Target of Action

2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine building block . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .

Mode of Action

The compound is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules . With two nitrogens in the ring, 2-Chloro-5-fluoropyrimidine is π electron deficient which facilitates nucleophilic aromatic substitution .

Biochemical Pathways

It is known that the compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3, via c-n bond forming reaction .

Pharmacokinetics

It is known that the compound has a molecular weight of 13252 g/mol , and it appears as a colourless liquid . Its boiling point is between 172 – 174 °C at 760 mmHg , and it has a relative density of 1.073 g/mL at 25 °C .

Result of Action

It is known that the compound is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . It is also used as a key intermediate for the synthesis of a potent inhibitor of the JAK2 kinase .

Action Environment

It is known that the compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUQBNABXVWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342636 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoropyrimidine | |

CAS RN |

62802-42-0 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-5-fluoropyrimidine in organic synthesis?

A1: 2-Chloro-5-fluoropyrimidine serves as a crucial building block in synthesizing various complex molecules, particularly pharmaceuticals. Its structure allows for further chemical modifications, making it a versatile intermediate. For instance, it plays a key role in synthesizing AZD8926, a potent GSK3β inhibitor [].

Q2: What are the challenges associated with the synthesis of 2-chloro-5-fluoropyrimidine?

A2: While the provided abstracts do not delve into specific challenges, one research paper focuses on the "LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE" []. This suggests that large-scale production of this compound might present specific challenges, potentially related to yield optimization, cost-effectiveness, or safety concerns.

Q3: How does the use of 2-chloro-5-fluoropyrimidine in the synthesis of AZD8926 improve the overall process?

A3: The original synthesis route of AZD8926 involved the hazardous compound 5-methyl-4-nitroisoxazole, posing safety concerns []. Incorporating 2-chloro-5-fluoropyrimidine in a novel route utilizing a Ziegler-type coupling offered a safer alternative. This new process significantly improved the overall yield and reduced the number of steps, contributing to a more efficient and safer synthesis of AZD8926 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)